4-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol
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Overview
Description
4-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol is a chemical compound with the molecular formula C15H11FN2O3 and a molecular weight of 286.265 g/mol . This compound is known for its unique structure, which includes a fluorophenoxy group attached to a pyrazolyl ring, further connected to a benzenediol moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 4-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol typically involves multiple steps, starting with the preparation of the fluorophenoxy and pyrazolyl intermediates. The reaction conditions often include the use of organic solvents such as dichloromethane and acetonitrile, and catalysts like triethylamine . The final step involves coupling the intermediates under controlled temperature and stirring conditions to obtain the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic or pyrazolyl derivatives.
Scientific Research Applications
4-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity, while the pyrazolyl and benzenediol moieties contribute to its overall activity . The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
4-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol can be compared with other similar compounds, such as:
4-phenoxypyridine derivatives: These compounds also contain a phenoxy group and are studied for their antitumor activities.
N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives: These compounds are potential c-Met kinase inhibitors and share structural similarities with 4-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol.
The uniqueness of 4-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H11FN2O3 |
---|---|
Molecular Weight |
286.26 g/mol |
IUPAC Name |
4-[4-(2-fluorophenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol |
InChI |
InChI=1S/C15H11FN2O3/c16-11-3-1-2-4-13(11)21-14-8-17-18-15(14)10-6-5-9(19)7-12(10)20/h1-8,19-20H,(H,17,18) |
InChI Key |
IMLSTCIVHFFUEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O)F |
Origin of Product |
United States |
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